molecular formula C9H7F3O4S B131153 [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid CAS No. 156497-87-9

[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid

Cat. No. B131153
M. Wt: 268.21 g/mol
InChI Key: BKZTYDHPHFAKSZ-UHFFFAOYSA-N
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Description

“[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid” is an organic compound with the molecular formula C9H7F3O4S . It is also known by other names such as “2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid” and "(4-TRIFLUOROMETHYLBENZENESULPHONYL)ACETIC ACID" .


Molecular Structure Analysis

The molecular structure of “[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid” can be represented by the InChI code: InChI=1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14) . The compound has a molecular weight of 268.21 g/mol .


Physical And Chemical Properties Analysis

“[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid” has a molecular weight of 268.21 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . It has a topological polar surface area of 79.8 Ų .

Scientific Research Applications

Application in Organic Chemistry

Summary of the Application

“4-(Trifluoromethyl)benzenesulfonyl chloride” is used in organic chemistry for the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .

Methods of Application or Experimental Procedures

The compound is used in palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . The specific technical details or parameters of the procedure may vary depending on the specific requirements of the experiment.

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZTYDHPHFAKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602270
Record name [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid

CAS RN

156497-87-9
Record name [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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